Fensulfothion sulfone

概要

説明

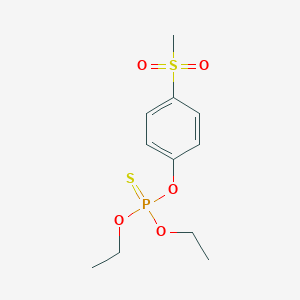

Fensulfothion sulfone is a primary metabolite of the organophosphorus pesticide Fensulfothion, which is widely used in agriculture to control pests in crops such as corn, sugarcane, and bananas . Structurally, it is characterized by the sulfone functional group (–SO₂–) formed via oxidative metabolism of the parent compound. Its molecular formula is C₁₀H₁₅O₆PS, with a molecular weight of 294.261 g/mol and a CAS registry number of 14086-35-2 . This compound is notable for its environmental persistence, with a soil half-life of 30–40 days, and poses significant ecological risks due to its toxicity to non-target organisms like birds and aquatic life .

準備方法

Synthetic Routes and Reaction Conditions

Fensulfothion sulfone is synthesized through the oxidation of fensulfothion. The process involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction typically takes place in an organic solvent like acetone or acetonitrile, and the temperature is maintained between 20°C to 30°C to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale oxidation processes. The raw material, fensulfothion, is subjected to oxidation in reactors equipped with temperature and pressure control systems. The oxidizing agents used are often hydrogen peroxide or sodium hypochlorite. The reaction mixture is then purified through distillation and crystallization to obtain high-purity this compound.

化学反応の分析

Types of Reactions

Fensulfothion sulfone undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can convert it into more oxidized forms.

Reduction: It can be reduced back to fensulfothion under specific conditions.

Substitution: The sulfone group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and sodium hypochlorite are commonly used oxidizing agents.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products Formed

Oxidation: Further oxidized derivatives of this compound.

Reduction: Fensulfothion.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Chemical Properties and Metabolism

Fensulfothion sulfone is formed through the oxidation of fensulfothion and is characterized by its phosphorothioate structure. It exhibits significant biological activity, particularly as an anticholinesterase agent, which is critical in its function as an insecticide. The metabolic pathways of fensulfothion include oxidative and hydrolytic processes, leading to the formation of various metabolites, including this compound .

Agricultural Applications

This compound's primary application lies in agriculture, where it serves as an effective insecticide against a range of pests affecting crops such as rice and fruits. Its systemic action allows it to be absorbed by plants, providing prolonged pest control. Studies have shown that fensulfothion can be applied to plant stems or roots, where it is converted into its sulfone form and other metabolites .

Table 1: Residue Levels in Treated Crops

| Crop | Application Rate (a.i.) | Pre-harvest Interval (days) | Net Residue (ppm) |

|---|---|---|---|

| Bananas | 3.0 - 4.5 g/tree | 1 - 90 | <0.01 - 0.02 |

| Corn | 1.2 - 3.2 kg/ha | 21 - 67 | <0.05 - 0.27 |

| Onions | 0.05 - 0.23 g/m row | 80 - 191 | <0.05 |

| Pineapple | 60 - 200 kg/ha (drench) | 561 - 973 | <... |

This table summarizes residue data from supervised trials conducted on various crops treated with fensulfothion, indicating low levels of residues post-harvest, which is crucial for food safety .

Analytical Methods

The analysis of this compound and its metabolites has been extensively studied using advanced techniques such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). This method enables the simultaneous detection of multiple metabolites in various matrices including soil, plant tissues, and food products .

Table 2: Analytical Performance Metrics

| Compound | Limit of Detection (LOD) | Recovery Rate (%) |

|---|---|---|

| Fenthion Sulfone | 0.01 mg/kg | >90 |

| Fenthion Oxon Sulfoxide | 0.01 mg/kg | >90 |

These metrics highlight the sensitivity and efficiency of current analytical methods in detecting this compound and related compounds in environmental samples .

Environmental Impact Studies

Research has indicated that this compound persists in soil and can affect non-target organisms, including beneficial insects and earthworms. Studies conducted on soil samples have shown that fensulfothion residues can remain detectable for extended periods, raising concerns about ecological safety and the potential for bioaccumulation .

Case Study: Residual Toxicity in Soil

A study conducted in Prince Edward Island demonstrated that a single application of fensulfothion resulted in residual toxicity sufficient to control target pests effectively while also raising questions about long-term soil health and microbial activity .

作用機序

Fensulfothion sulfone exerts its effects by inhibiting acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system in insects. By inhibiting this enzyme, this compound disrupts the transmission of nerve impulses, leading to paralysis and death of the insect. The molecular target is the active site of acetylcholinesterase, where this compound binds and prevents the breakdown of acetylcholine, a neurotransmitter.

類似化合物との比較

Comparison with Structurally Similar Compounds

Chemical and Metabolic Relationships

Fensulfothion sulfone belongs to a class of organophosphorus compounds with sulfone or sulfoxide functional groups. Key structural analogs include:

- Fenthion sulfone : A metabolite of Fenthion, sharing a similar sulfone moiety.

- Disulfoton sulfone: Another organophosphate metabolite with comparable polarity and environmental behavior.

- Fensulfothion oxon : An oxidative metabolite of Fensulfothion, lacking the sulfone group but containing a phosphate ester .

Synthesis Pathways: Sulfones like this compound are typically synthesized via oxidation of their sulfide precursors. For example, phenothiazine sulfones are produced by oxidizing sulfide linkages, a process applicable to organophosphorus metabolites .

Antiandrogenic and Estrogenic Effects

Enzyme Inhibition

Environmental and Analytical Behavior

Recovery in Purification Methods

Compounds with sulfone/sulfoxide groups, including this compound, exhibit low recovery rates (<30%) in QuEChERS-based extractions using PSA/C18 sorbents due to their polar nature and weak hydrophobic interactions (Table 1) .

Table 1: Recovery Rates of Sulfone/Sulfoxide Compounds

| Compound | Recovery (%) | Method | Reference |

|---|---|---|---|

| This compound | <30 | PSA/C18 | |

| Disulfoton sulfone | 78.4 | H-ZSM-5 d-µSPE | |

| Fenthion sulfone | Not detected | GC-MS |

Environmental Persistence

While Fensulfothion has a soil half-life of 30–40 days, its sulfone metabolite may persist longer due to increased stability. Analytical methods like HPLC/thermospray mass spectrometry are critical for detecting these residues in environmental matrices .

Physicochemical Properties

Polarity and Solubility :

The sulfone group enhances polarity, reducing lipid solubility and altering environmental mobility. For example, sulfones are more water-soluble than their sulfide precursors, facilitating hydrolysis to sulfonic acids under alkaline conditions .

Chemical Stability :

Sulfone polymers (e.g., Radel® PPSU) demonstrate high chemical resistance, a property shared by sulfone-containing pesticides, which resist degradation under oxidative conditions .

Key Research Findings

Low Recovery in Analytical Chemistry : Sulfone groups hinder extraction efficiency in methods relying on hydrophobic interactions, necessitating specialized sorbents like Zeolite H-ZSM-5 for improved recovery .

Reduced Bioactivity : The sulfone moiety often diminishes biological activity compared to sulfides or oxons, as seen in antiandrogenic and kinase inhibition studies .

生物活性

Fensulfothion sulfone is a sulfone derivative of fenthion, an organophosphorus compound primarily used as an insecticide, avicide, and acaricide. This article explores the biological activity of this compound, focusing on its pharmacokinetics, metabolic pathways, enzyme interactions, and implications for environmental safety.

- Molecular Formula : C₁₃H₁₅O₃S₂P

- Molecular Weight : Approximately 310 g/mol

- Structure : this compound retains structural similarities to fenthion, which is significant for its biological activity.

Absorption and Distribution

Fensulfothion is rapidly absorbed following oral administration. In studies involving rats, tissue residues peaked within 8 hours post-administration of doses ranging from 0.7 to 1.5 mg/kg. The compound is primarily excreted in urine within 24 hours, with female rats showing slower excretion rates than males, potentially leading to increased susceptibility to toxicity in females .

Metabolism

The metabolic pathway for fensulfothion involves oxidative and hydrolytic processes. Key metabolites include:

- This compound : Formed through oxidation.

- 4-Methylthiophenol : Detected but considered a minor metabolite.

The primary route of detoxification in male rats is through hydrolytic cleavage of the phosphorothionate .

Enzyme Interactions

Fensulfothion acts as a weak inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Upon conversion to its phosphate ester form, its inhibitory potency increases significantly, making it 500 to 2,000 times more effective at inhibiting AChE compared to the parent compound. Inhibition peaks within one hour after administration and shows signs of recovery within six hours .

Cholinesterase Inhibition

This compound exhibits cholinesterase inhibition, although at a lower potency than fenthion. This inhibition affects both insects and mammals:

- In rats fed varying concentrations of fensulfothion over eight weeks, significant cholinesterase inhibition was observed at higher doses (2 ppm), while lower doses showed no effect on cholinesterase levels in plasma or brain tissues .

- In dogs subjected to similar dietary exposure, cholinergic signs were noted at higher concentrations (5 ppm and above), indicating potential neurotoxic effects .

Toxicity Studies

Research indicates that this compound has a moderate toxicity profile compared to its parent compound. The following table summarizes the comparative toxicity and mode of action of related compounds:

| Compound | Toxicity Level | Mode of Action |

|---|---|---|

| Fenthion | High | Acetylcholinesterase inhibition |

| Fenthion Sulfoxide | Moderate | Acetylcholinesterase inhibition |

| Fenthion Oxon | Very High | Acetylcholinesterase inhibition |

| Fensulfothion | Moderate | Acetylcholinesterase inhibition |

| This compound | Low | Weak acetylcholinesterase inhibition |

This compound's lower toxicity makes it less harmful to non-target organisms while still being effective in pest management strategies.

Environmental Impact

This compound plays a significant role in pesticide residue analysis. It is used as a reference standard for detecting fenthion residues in agricultural products such as fruits and vegetables. Its environmental monitoring capabilities are crucial for assessing pesticide contamination levels .

Case Studies

- Soil Persistence : A study demonstrated that carrots absorbed more fensulfothion from sandy-loam soil than rutabagas or radishes, indicating varying uptake rates among plant types .

- Metabolic Interconversion : Research highlighted that metabolic transformations between fenthion and its metabolites maintain antiandrogenic activity, suggesting potential endocrine-disrupting effects related to exposure .

Q & A

Q. Basic: What analytical methods are recommended for detecting and quantifying Fensulfothion sulfone in environmental or biological samples?

Methodological Answer:

Gas chromatography (GC) with flame photometric detection or mass spectrometry (MS) is widely used for quantification. Key considerations include:

- Column Conditioning : Avoid excessive conditioning (e.g., >250°C for prolonged periods) to prevent column bleed and peak tailing .

- Internal Standards : Use deuterated analogs or structurally similar compounds (e.g., Fensulfothion sulfide) to correct for matrix effects. Recovery tests in spray concentrate blanks show >99% accuracy when validated with internal standards .

- Linearity and Recovery : Validate methods with spiked samples (e.g., 100–300 mg ranges) to confirm linearity (100.9–99.8% of theoretical ratios) and recovery rates (99.5–100.4%) .

- Extraction Solvents : Acetonitrile is preferred for multi-residue analysis due to superior analyte dissolution, avoiding n-hexane or ethyl acetate, which yield poor recoveries for sulfone derivatives .

Q. Basic: How should researchers design experiments to optimize sample preparation for this compound in complex matrices?

Methodological Answer:

- QuEChERS Protocol : Utilize Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction with acetonitrile, followed by dispersive solid-phase cleanup to reduce co-eluting interferences .

- Matrix Effects Mitigation : Compare calibration curves in solvent vs. matrix-matched standards to quantify signal suppression/enhancement. For urine or soil samples, include a post-extraction spike to assess recovery variability .

- Purification : For industrial-grade sulfones, combine activated carbon and ion-exchange resin adsorption to achieve >99.8% purity, as demonstrated in catalytic hydrogenation studies .

Q. Advanced: What experimental design considerations are critical for resolving contradictions in this compound quantification across collaborative studies?

Methodological Answer:

- Interlaboratory Calibration : Standardize column conditioning (e.g., 200°C for 2 hours) and peak integration methods (area vs. height) to minimize variability. Collaborative trials show reproducibility coefficients of variation (CV) <1% for technical products when protocols are strictly followed .

- Outlier Management : Apply statistical tests (e.g., Dixon test) to exclude outliers caused by instrument malfunctions or asymmetric peaks. For example, 2/11 collaborators were excluded due to baseline instability or poor reproducibility .

- Data Harmonization : Use peak area measurements over height for sulfones, as area-based quantification reduces variability in tailing peaks .

Q. Advanced: How does the chemical stability of this compound influence its environmental persistence and analytical detection?

Methodological Answer:

- Photolytic Degradation : Monitor sulfone stability under UV light using LC-MS/MS to identify breakdown products. Sulfones are generally more stable than sulfoxides but may form oxygen analogs under oxidative conditions .

- Solvent Compatibility : Avoid solvents like n-hexane, which reduce sulfone recovery to near-zero in multi-residue extractions. Acetonitrile preserves stability while minimizing degradation .

- Catalytic Interactions : In hydrogenation reactions, sulfones exhibit resistance to deoxygenation compared to sulfoxides, requiring harsher conditions (e.g., phosphoranyl radicals or elevated temperatures) .

Q. Advanced: What challenges arise in synthesizing high-purity this compound, and how can they be addressed?

Methodological Answer:

- Impurity Profiling : Major impurities include Fensulfothion sulfide (CHS- group) and sulfone derivatives. Use GC-MS to identify and quantify impurities via retention time and fragmentation patterns .

- Purification Techniques : Combine activated carbon adsorption with ion-exchange resins to remove organic and ionic contaminants. This method achieves >99.8% purity, critical for catalytic studies .

- Catalytic Hydrogenation : Optimize catalyst loading (e.g., Ni-MoS composites) and reaction time to minimize byproducts. FT-IR analysis of purified sulfones confirms functional group integrity .

Q. Advanced: How can researchers reconcile discrepancies in sulfone recovery rates across different extraction protocols?

Methodological Answer:

- Solvent Selection : Prioritize acetonitrile for polar sulfones, as demonstrated in recovery studies (60–100% for ethyl acetate vs. >90% for acetonitrile) .

- Matrix-Specific Optimization : For fatty matrices (e.g., soil), include a freezing-out step to solidify lipids before centrifugation. For biological fluids (e.g., urine), employ enzymatic hydrolysis to release bound residues .

- Method Validation : Conduct spike-and-recovery tests at multiple concentrations (e.g., 0.1–1.0 ppm) to establish robustness. Collaborative trials show CVs <2% when extraction protocols are harmonized .

Q. Basic: What are the key parameters for validating a GC-MS method for this compound in regulatory compliance studies?

Methodological Answer:

- Linearity and Range : Validate over 0.1–10 ppm with R ≥0.995. Use 5-point calibration curves with matrix-matched standards .

- Limit of Quantification (LOQ) : Achieve LOQ ≤0.01 ppm via preconcentration (e.g., solid-phase extraction) and signal-to-noise ratios >10:1 .

- Robustness Testing : Vary column temperature (±5°C) and injection volume (±10%) to assess retention time shifts (<2%) and peak area consistency (CV <5%) .

Q. Advanced: What role do sulfone metabolites play in the environmental toxicology of Fensulfothion, and how can their bioaccumulation be modeled?

Methodological Answer:

- Metabolite Tracking : Use LC-HRMS to differentiate this compound from parent compounds and sulfoxides. Monitor soil/water half-lives under aerobic vs. anaerobic conditions .

- Bioaccumulation Models : Apply fugacity-based models to predict sulfone partitioning in aquatic systems, incorporating log P (octanol-water) values and sediment adsorption coefficients .

- Toxicity Assays : Conduct Daphnia magna or algal growth inhibition tests to compare sulfone toxicity with parent compounds. Sulfones often exhibit lower acute toxicity but higher persistence .

特性

IUPAC Name |

diethoxy-(4-methylsulfonylphenoxy)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17O5PS2/c1-4-14-17(18,15-5-2)16-10-6-8-11(9-7-10)19(3,12)13/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFZEBCYVXMEBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=CC=C(C=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17O5PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162079 | |

| Record name | Fensulfothion sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14255-72-2 | |

| Record name | Fensulfothion sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14255-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fensulfothion sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014255722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fensulfothion sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。